![molecular formula C4H6O3 B3052688 2-(Hydroxymethyl)acrylic acid CAS No. 4370-80-3](/img/structure/B3052688.png)
2-(Hydroxymethyl)acrylic acid
Overview
Description
2-(Hydroxymethyl)acrylic acid is a chemical compound with the molecular formula C4H6O3 . It is a derivative of acrylic acid, which is a common building block in the synthesis of various polymers .
Synthesis Analysis
The synthesis of 2-(Hydroxymethyl)acrylic acid and its derivatives often involves the use of activated reagents like anhydrides or acid chlorides . For example, a study describes the synthesis of highly branched polyester acrylates using 2,2-bis(hydroxymethyl)propionic acid (bisMPA) as a hydroxyl source . Another study discusses the synthesis of poly(2-hydroxyethyl methacrylate-co-dodecyl methacrylate-co-acrylic acid) through FT-IR and scanning electron microscopy (SEM) .Molecular Structure Analysis
The molecular structure of 2-(Hydroxymethyl)acrylic acid consists of a carboxylic acid group (-COOH) and a hydroxymethyl group (-CH2OH) attached to a carbon-carbon double bond . This structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
2-(Hydroxymethyl)acrylic acid can participate in various chemical reactions. For instance, it can undergo emulsion polymerization with styrene and butyl acrylate, leading to changes in the chemical, thermal, and film properties of the resulting polymer latex . Another study discusses the effect of 2-hydroxyethyl methacrylate content on the emulsion polymerization process of styrene–butyl acrylate–acrylic acid .Physical And Chemical Properties Analysis
2-(Hydroxymethyl)acrylic acid has a molecular weight of 102.089 Da and a density of 1.3±0.1 g/cm3 . It has a boiling point of 310.6±25.0 °C at 760 mmHg and a flash point of 155.9±19.7 °C . The compound has three hydrogen bond acceptors, two hydrogen bond donors, and two freely rotating bonds .Scientific Research Applications
- Hydrogels are three-dimensional networks of hydrophilic polymers capable of absorbing significant quantities of water. Researchers have prepared hydrogels containing both carboxyl and hydroxyl functional groups by γ-irradiation of aqueous solutions of acrylic acid (AA) and mixtures of AA with 2-hydroxyethyl methacrylate (HEMA) in different ratios. These hydrogels exhibit superabsorbent properties, binding large amounts of liquid relative to their dry weight. The crosslinking degree affects their swelling behavior and thermal stability .
- Composite hydrogels based on P(NHAM/AA/AMPS) have been developed without chemical cross-linkers. These hydrogels incorporate N-hydroxymethyl acrylamide (NHAM), acrylic acid (AA), and 2-acrylamido-2-methylpropanesulfonic acid (AMPS). They exhibit improved mechanical performance due to the presence of M-SiO2 nanoparticles. These materials find applications in tissue engineering and drug delivery .
- Poly(acrylic acid) (PAA) hydrogels and nanohydrogels have diverse biomedical applications:
Hydrogels and Superabsorbent Materials
Composite Hydrogels
Biomedical Applications
Mechanism of Action
Mode of Action
It is known that acrylic acid derivatives can participate in various chemical reactions, such as the Suzuki–Miyaura coupling , which involves the formation of carbon-carbon bonds. This suggests that 2-(Hydroxymethyl)acrylic acid could interact with its targets through similar mechanisms, potentially leading to changes in their structure and function .
Biochemical Pathways
For instance, they can participate in the Suzuki–Miyaura coupling, a widely-used reaction in organic chemistry . This suggests that 2-(Hydroxymethyl)acrylic acid could potentially influence a variety of biochemical pathways.
Pharmacokinetics
For instance, the polarity of a compound can affect its absorption and distribution within the body .
Result of Action
It is known that acrylic acid derivatives can interact with various biological molecules, potentially influencing their structure and function . This suggests that 2-(Hydroxymethyl)acrylic acid could have a variety of molecular and cellular effects.
Action Environment
The action, efficacy, and stability of 2-(Hydroxymethyl)acrylic acid can be influenced by various environmental factors. For instance, the polarity of the reaction medium can affect the relative activity of monomers and the microstructure of the resulting polymers . Additionally, factors such as temperature and pH can influence the stability and reactivity of the compound .
Safety and Hazards
While specific safety data for 2-(Hydroxymethyl)acrylic acid was not found, related compounds such as 2,2-Bis(hydroxymethyl)propionic acid and acrylic acid have safety data available . These compounds are considered hazardous and can cause skin burns, eye damage, and respiratory irritation . It is recommended to handle these compounds with personal protective equipment and in a well-ventilated area .
Future Directions
While specific future directions for 2-(Hydroxymethyl)acrylic acid were not found, there is ongoing research into the synthesis and application of related compounds . For example, furan platform chemicals, which can be derived from biomass, are being explored for their potential uses beyond fuels and plastics .
properties
IUPAC Name |
2-(hydroxymethyl)prop-2-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c1-3(2-5)4(6)7/h5H,1-2H2,(H,6,7) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMTXHVZOHPPQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CO)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
75750-58-2 | |
Details | Compound: Poly(β-hydroxymethacrylic acid) | |
Record name | Poly(β-hydroxymethacrylic acid) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75750-58-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70195912 | |
Record name | Acrylic acid, 2-(hydroxymethyl)- (7CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70195912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydroxymethyl)acrylic acid | |
CAS RN |
4370-80-3 | |
Record name | 2-(Hydroxymethyl)-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4370-80-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 2-(hydroxymethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004370803 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acrylic acid, 2-(hydroxymethyl)- (7CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70195912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(hydroxymethyl)prop-2-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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